Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride is a synthetic compound with potential pharmacological applications. It belongs to a class of heterocyclic compounds characterized by a spirocyclic structure that incorporates nitrogen and oxygen atoms. This compound is particularly notable for its inhibitory effects on fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids and other bioactive lipids.
Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride falls under the category of spiro compounds, specifically those containing both nitrogen and oxygen in their structure. It is classified as a pharmaceutical intermediate due to its potential use in drug development targeting pain management and other therapeutic areas .
The synthesis of methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride typically involves multi-step organic reactions, including:
These steps require careful control of reaction conditions to ensure high yield and purity .
The synthesis may involve various reagents such as:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ascertain completion and purity.
The molecular structure of methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride features a unique spiro configuration with a fused ring system that includes both an oxo and azaspiro component. The presence of the fluorine atom at the 4-position contributes to its biological activity.
Key structural data includes:
Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride participates in various chemical reactions typical for spirocyclic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride primarily involves inhibition of fatty acid amide hydrolase (FAAH). By inhibiting this enzyme, the compound increases levels of endocannabinoids, which can modulate pain perception and inflammation.
Studies have shown that compounds with similar structures exhibit significant analgesic effects in animal models, suggesting that methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane could have therapeutic potential in treating chronic pain conditions .
The physical properties include:
Chemical properties include:
Relevant data from suppliers indicate a purity level often exceeding 95%, making it suitable for research applications .
Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride has several scientific uses:
The systematic name methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride precisely defines its molecular architecture according to International Union of Pure and Applied Chemistry (IUPAC) conventions:
Structural and Physicochemical Properties:
Table 1: Key Identifier and Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 2728618-81-1 | [2] |
Molecular Formula | C₁₀H₁₇ClFNO₃ | [2] |
Monoisotopic Mass | 253.088 g/mol | |
SMILES Notation | COC(=O)C1(F)CNCC12CCOCC2.Cl | |
Hydrogen Bond Donors | 2 (NH⁺, ester C=O indirectly) | |
Hydrogen Bond Acceptors | 5 (O=CO, O-ether, N-amine, F⁻) |
Fluorination critically enhances the bioactivity and pharmacokinetic profiles of pharmaceutical candidates. In this spirocyclic system, the 4-fluoro substituent exerts multifaceted effects:
Biological Implications:Spirocyclic fluorinated scaffolds like this compound are prioritized in neuropharmacology and antimicrobial research. Patent WO2008092888A1 highlights structurally analogous 1-oxa-3-azaspiro[4.5]decan-2-ones as potent neuropeptide Y5 (NPY5) receptor antagonists for treating eating disorders and obesity. The fluorine atom in such frameworks enhances blood-brain barrier penetration and receptor binding affinity [5]. Similarly, fluorinated spirocycles are investigated as dual inhibitors of bacterial DNA gyrase and topoisomerase IV—validated targets against multidrug-resistant pathogens like Staphylococcus aureus and Acinetobacter baumannii [10].
Table 2: Fluorinated vs. Non-Fluorinated Spirocyclic Analogues
Compound | Molecular Formula | Molar Mass (g/mol) | Key Bioactivity Insights | |
---|---|---|---|---|
Methyl 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylate HCl | C₁₀H₁₇ClFNO₃ | 253.70 | Enhanced target affinity via C-F dipole; balanced logP | |
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate HCl | C₁₀H₁₈ClNO₃ | 235.71 | Lower polarity; potentially faster metabolism | |
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | C₁₀H₁₇NO₃ | 199.25 | Demonstrates carboxylate as pharmacophore | [1] [7] |
The methyl ester (–COOCH₃) in this compound exemplifies a prodrug strategy to optimize drug-like properties. Carboxylate esters serve as reversible masks for carboxylic acids (–COOH), which are poorly permeable across lipid membranes due to ionization at physiological pH.
Table 3: Hydrolysis Rates of Spirocyclic Carboxylate Esters
Ester Group | Relative Hydrolysis Rate | Functional Group Accessibility | Impact on LogD₇.₄ |
---|---|---|---|
Methyl ester | High | Sterically unhindered | ≈0.5 higher than acid |
Ethyl ester | Moderate | Slightly hindered | ≈1.0 higher than acid |
tert-Butyl ester | Very low | Sterically shielded | ≈1.8 higher than acid |
Design Rationale:In this molecule, the methyl ester balances hydrolysis rate and lipophilicity. Its strategic placement adjacent to fluorine creates a metabolically labile motif, ensuring efficient conversion in vivo to the pharmacologically active carboxylic acid. This is critical for compounds targeting intracellular enzymes (e.g., bacterial topoisomerases), where cytoplasmic esterases liberate the acid inhibitor [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5